molecular formula C24H28N8O2 B3876439 4-N-(2,3-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-2-N-[(E)-(3-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4-diamine

4-N-(2,3-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-2-N-[(E)-(3-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4-diamine

Cat. No.: B3876439
M. Wt: 460.5 g/mol
InChI Key: MFBJVSLLCJTQCP-MFKUBSTISA-N
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Description

4-N-(2,3-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-2-N-[(E)-(3-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with various functional groups, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-(2,3-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-2-N-[(E)-(3-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4-diamine typically involves multiple steps:

    Formation of the Triazine Core: The triazine ring is often synthesized through the cyclization of appropriate precursors under controlled conditions. This may involve the use of cyanuric chloride as a starting material, which undergoes nucleophilic substitution reactions.

    Substitution Reactions: The introduction of the 2,3-dimethylphenyl and 4-methylpiperidin-1-yl groups is achieved through substitution reactions. These reactions are typically carried out in the presence of suitable catalysts and under specific temperature and pressure conditions.

    Condensation Reaction: The final step involves the condensation of the triazine derivative with (E)-(3-nitrophenyl)methylideneamine to form the desired compound. This step requires precise control of reaction conditions to ensure the formation of the correct isomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted triazine derivatives.

Scientific Research Applications

4-N-(2,3-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-2-N-[(E)-(3-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its interactions with biological targets are of significant interest.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets. Studies focus on its efficacy and safety in various disease models.

    Industry: Utilized in the development of new materials and chemical products. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-N-(2,3-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-2-N-[(E)-(3-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-N-(2,3-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine: Lacks the nitrophenylmethylideneamino group, resulting in different chemical and biological properties.

    4-N-(2,3-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-2-N-[(E)-(4-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4-diamine: Similar structure but with a different position of the nitro group, affecting its reactivity and interactions.

Uniqueness

The presence of the (E)-(3-nitrophenyl)methylideneamino group in 4-N-(2,3-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-2-N-[(E)-(3-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4-diamine imparts unique chemical and biological properties. This group enhances the compound’s ability to participate in specific reactions and interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-N-(2,3-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-2-N-[(E)-(3-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N8O2/c1-16-10-12-31(13-11-16)24-28-22(26-21-9-4-6-17(2)18(21)3)27-23(29-24)30-25-15-19-7-5-8-20(14-19)32(33)34/h4-9,14-16H,10-13H2,1-3H3,(H2,26,27,28,29,30)/b25-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBJVSLLCJTQCP-MFKUBSTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)[N+](=O)[O-])NC4=CC=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-])NC4=CC=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-N-(2,3-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-2-N-[(E)-(3-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
4-N-(2,3-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-2-N-[(E)-(3-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4-diamine
Reactant of Route 3
4-N-(2,3-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-2-N-[(E)-(3-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4-diamine
Reactant of Route 4
Reactant of Route 4
4-N-(2,3-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-2-N-[(E)-(3-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4-diamine
Reactant of Route 5
Reactant of Route 5
4-N-(2,3-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-2-N-[(E)-(3-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4-diamine

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